4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-23-14-9-5-11(6-10-14)15-16(21-24-20-15)19-17(22)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYHFMNHYNUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chloro Group: Chlorination of the benzamide moiety is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Antiplasmodial Activity
Research indicates that compounds similar to 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibit significant antiplasmodial effects against Plasmodium species. These findings suggest its potential as a lead compound in drug development for treating malaria. Structure–activity relationship studies have shown that modifications in substituents can enhance or diminish biological potency, indicating a pathway for optimizing efficacy against malaria and possibly other diseases .
Anticancer Potential
In related studies, compounds with similar oxadiazole structures have demonstrated anticancer properties. For instance, derivatives of oxadiazole linked to aryl groups have been evaluated for their effectiveness against various cancer cell lines. Preliminary results indicate that modifications to the oxadiazole core can lead to compounds with significant anticancer activity . The docking studies reveal efficient binding to tubulin, suggesting a mechanism for their action as potential tubulin inhibitors.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Preliminary evaluations indicate that it may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This aspect opens avenues for exploring its use in treating bacterial infections .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of functional groups compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-benzofuran-2-carboxamide | Contains a benzofuran core | Antiplasmodial activity |
| 3-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | Similar oxadiazole structure | Potentially similar biological effects |
| 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzamide | Triazine instead of oxadiazole | Antiparasitic properties |
This table illustrates how variations in structure can influence biological activity and highlights the potential for developing new derivatives based on the core structure of this compound.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen Substitution Variations
Chloro vs. Bromo Analogues
- 4-Bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (D269-0633) replaces the chlorine atom with bromine, increasing molecular weight to 388.22 g/mol . Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems, though specific activity data are unavailable .
- 4-Chloro-2-nitro-N-[4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 18) introduces a nitro group at the benzamide’s 2-position, significantly altering electronic properties (electron-withdrawing effect) and increasing molecular weight to 412 g/mol. Its melting point (208–209°C) suggests higher crystallinity compared to non-nitro analogues .
Fluoro Analogues
- 3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (Compound 45) and N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (Compound 46) highlight fluorine’s electronegativity, which can improve metabolic stability and binding affinity.
Substituent Position and Functional Group Modifications
Ethoxy vs. Methoxy Groups
- 4-Ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (BH52841) substitutes the chloro group with ethoxy, increasing electron-donating capacity. This may enhance solubility but reduce electrophilic reactivity compared to the chloro analogue .
- N-[4-(4-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide (Compound 59) introduces a methoxy group at the benzamide’s 4-position, with a high melting point (250°C), likely due to hydrogen bonding from the amino group .
Trifluoromethyl and Methyl Groups
- N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (Compound 48) and 4-methyl-N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide (Compound 6) demonstrate how electron-withdrawing (-CF₃) and electron-donating (-CH₃) groups modulate electronic effects. The trifluoromethyl group’s strong electronegativity may enhance binding to hydrophobic pockets, while methyl groups improve lipophilicity .
Physicochemical and Structural Properties
Melting Points and Solubility
- Melting points vary widely: Compound 59: 250°C (amino group enhances crystallinity) . Compound 18: 208–209°C (nitro group contributes to rigidity) . Compound 45: 174°C (fluoro substituents reduce symmetry) .
- Ethoxy and methoxy groups generally improve solubility in polar solvents due to increased polarity, while halogenated derivatives exhibit lower solubility .
Spectral Data
- ESI-MS and NMR : Trifluoromethyl groups produce distinct ¹⁹F-NMR signals (e.g., δ -63.63 ppm in Compound 10), while nitro groups alter aromatic proton environments in ¹H-NMR .
Biological Activity
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound with a complex structure that includes a benzamide moiety and an oxadiazole ring. Its molecular formula is C20H16ClN3O4, with a molecular weight of approximately 397.8 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features:
- A chlorine substituent on the benzamide.
- An ethoxyphenyl group attached to the oxadiazole, which enhances its lipophilicity and potential biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Antiplasmodial Activity
Studies suggest that this compound may possess antiplasmodial effects against Plasmodium species, which cause malaria. The structure–activity relationship (SAR) studies indicate that modifications in substituents can enhance or diminish biological potency, highlighting the therapeutic potential of this compound in treating malaria and possibly other diseases .
Preliminary interaction studies suggest that this compound may bind to specific enzymes or receptors involved in disease pathways. This binding could modulate their activity, leading to various biological effects such as:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
Comparative Analysis with Related Compounds
The following table summarizes similar compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-benzofuran-2-carboxamide | Contains a benzofuran core | Antiplasmodial activity |
| 3-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | Similar oxadiazole structure | Potentially similar biological effects |
| 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzamide | Triazine instead of oxadiazole | Antiparasitic properties |
Case Studies and Research Findings
Recent studies have explored the efficacy of oxadiazole derivatives in various biological contexts:
- Antitumor Activity : A study demonstrated that derivatives containing the oxadiazole ring exhibited moderate to high potency against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for some derivatives were reported as low as 0.12 µM .
- Enzyme Inhibition : Research has shown that certain oxadiazole derivatives can inhibit RET kinase activity, which is implicated in various cancers. Compounds similar to this compound have been identified as promising lead compounds for further investigation .
- Apoptosis Induction : Flow cytometry assays indicated that some derivatives induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase cleavage .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide?
The synthesis typically involves coupling a benzamide derivative with a functionalized 1,2,5-oxadiazole precursor. Key steps include:
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- NMR Spectroscopy : Assign peaks for the 4-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the ethoxyphenyl moiety (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–980 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~370–375, depending on substituents) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing oxadiazole derivatives’ known activity .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (). For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a ≈ 6.0 Å, b ≈ 15.3 Å, c ≈ 18.1 Å .
- Addressing Discrepancies : If NMR and crystallographic data conflict (e.g., tautomerism in oxadiazole rings), perform DFT calculations to validate energetically favored conformations .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Enzyme Inhibition Studies : Target bacterial acps-pptase enzymes (critical for lipid biosynthesis) using kinetic assays (e.g., IC₅₀ determination) .
- Molecular Docking : Simulate interactions with protein targets (e.g., using AutoDock Vina) to identify binding pockets, leveraging the trifluoromethyl group’s role in hydrophobic interactions .
Q. How can researchers optimize reaction yields when faced with competing side reactions?
Q. What advanced analytical methods are suitable for studying degradation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
